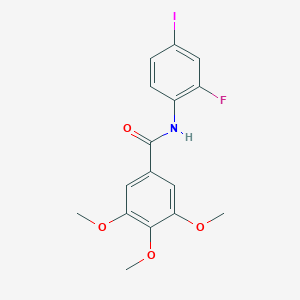
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, research has shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In animal models of neurodegenerative diseases, it improves motor function and reduces neuroinflammation. It has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One of the limitations of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential toxicity. Some studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
In addition to its anticancer activity, N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Propriétés
Nom du produit |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C16H15FINO4 |
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15FINO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(18)8-11(12)17/h4-8H,1-3H3,(H,19,20) |
Clé InChI |
QBSACUNAMADCQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)
![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
methanone](/img/structure/B278080.png)

![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)